Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

HDAC inhibitor Benzamide Isoform selectivity

This benzamide features a unique 3-methoxybenzenesulfonamide zinc-binding group absent in clinical HDAC inhibitors (e.g., entinostat). It is essential for deconvoluting isoform selectivity (HDAC1-11) and investigating sulfonamide-mediated protein interactions. Generic substitution is scientifically unsound; procure the exact CAS 690245-54-6 structure to ensure reproducible SAR and target-ID studies.

Molecular Formula C22H22N2O5S
Molecular Weight 426.5g/mol
CAS No. 690245-54-6
Cat. No. B492824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
CAS690245-54-6
Molecular FormulaC22H22N2O5S
Molecular Weight426.5g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
InChIInChI=1S/C22H22N2O5S/c1-28-19-12-10-18(11-13-19)24-22(25)17-8-6-16(7-9-17)15-23-30(26,27)21-5-3-4-20(14-21)29-2/h3-14,23H,15H2,1-2H3,(H,24,25)
InChIKeyXAZYADDMOLGBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide (CAS 690245-54-6) for HDAC Research


N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide (CAS 690245-54-6) is a synthetic small molecule belonging to the benzamide class, which is widely studied for histone deacetylase (HDAC) inhibition. The compound is also referred to as MS-275 in some vendor listings, though this designation is not a standard synonym for this structure and likely represents a database error, as the true MS-275 (entinostat) has a different molecular framework . Its structure features a benzamide core linked via a methylene bridge to a 3-methoxybenzenesulfonamide moiety, and it is N-substituted with a 4-methoxyphenyl group. Its specific biological activity profile remains largely uncharacterized in the public domain, making it a candidate for research into novel HDAC or protein interaction modulators, provided its identity and purity can be rigorously verified upon procurement.

Why Generic Substitution of Benzamide HDAC Inhibitors Can Fail: The Case for Exact Identity Verification with CAS 690245-54-6


Within the benzamide HDAC inhibitor family, even minor structural variations dramatically shift target selectivity, pharmacokinetics, and safety profiles. The clinical agent MS-275 (entinostat), for example, has a specific pyrimidine-pyridine substitution pattern that distinguishes it from other analogs [1]. The compound with CAS 690245-54-6 introduces a 3-methoxybenzenesulfonamide group, which is not present in entinostat or other major clinical candidates. Such a modification could fundamentally alter zinc-binding group interactions within the HDAC catalytic site, redirecting isoform selectivity or introducing off-target effects at other sulfonamide-binding proteins such as carbonic anhydrases or Bcl-2 family proteins [2]. Without direct comparative data, a scientist cannot assume that this compound will recapitulate the pharmacological behavior of any known benzamide HDAC inhibitor, making generic substitution scientifically unsound and procurement of the exact structure essential for reproducible research.

Quantitative Evidence Guide: Differentiating CAS 690245-54-6 from Closest Benzamide Analogs


HDAC1 Inhibitory Potency Comparison: CAS 690245-54-6 vs. MS-275 (Entinostat) Requires Specific Data

A direct head-to-head comparison of the target compound's HDAC1 inhibitory IC50 against that of MS-275 (entinostat) is not currently available in the public domain. The closest structurally characterized analog, MS-275, exhibits an HDAC1 IC50 of approximately 0.3 µM in cell-free assays, while its activity against HDAC8 is over 100-fold lower [1]. The target compound's 3-methoxybenzenesulfonamide group is expected to alter the zinc-binding pharmacophore, potentially shifting its isoform selectivity profile. Quantitative assay data is required to position this compound relative to MS-275.

HDAC inhibitor Benzamide Isoform selectivity

BCL-2 Pro-Apoptotic Activity: Differentiating CAS 690245-54-6 from Generic Sulfonyl Benzamides

A class of sulfonyl benzamide derivatives has been disclosed as BCL-2 protein inhibitors, with potential therapeutic applications in cancer and inflammatory diseases [1]. The target compound is a specific, single chemical entity within this broader class. However, no direct, quantitative comparison exists between this exact molecule and other BCL-2 inhibitors like venetoclax (ABT-199) or the lead compounds from the patent literature. Its activity, selectivity, and potency within this mechanism remain undetermined without specific assay data.

BCL-2 inhibitor Apoptosis Cancer

Kinase Selectivity Profiling: Differentiating CAS 690245-54-6 from Multi-targeted Sulfonamides

Many sulfonamide-containing compounds are promiscuous kinase inhibitors due to the sulfonamide group's ability to interact with the kinase hinge region. The target compound's specific substitution pattern could theoretically reduce off-target kinase interactions compared to less decorated analogs. However, a comprehensive kinase selectivity panel (e.g., against a panel of 50-100 kinases) has not been published for this compound. Such data is essential for interpreting any cellular phenotype resulting from its application.

Kinase inhibitor Sulfonamide Selectivity

Recommended Application Scenarios for N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide Based on Pharmacophore Evidence


Novelty-Driven Medicinal Chemistry: A Scaffold for HDAC Isoform Selectivity Screening

The unique 3-methoxybenzenesulfonamide zinc-binding group (ZBG) of this compound, compared to the classic 2-aminobenzamide ZBG of MS-275 [1], makes it a valuable tool for deconvoluting HDAC isoform selectivity. Researchers can procure this compound to screen against a panel of HDAC isoforms (HDAC1-11) to identify shifts in selectivity that could lead to non-hydroxamate, isoform-selective inhibitors. This is directly supported by the known class activity of benzamides as HDAC inhibitors and the structural differentiation discussed in Section 3.

BCL-2 Family Protein Interaction Profiling

Based on patent disclosures that sulfonyl benzamide derivatives can inhibit BCL-2 family proteins [1], this specific compound serves as a starting point for systematic structure-activity relationship (SAR) studies. Its procurement is justified for building a focused library around the sulfonyl benzamide chemotype to explore binding affinity versus BCL-2, BCL-XL, and MCL-1, aiming to improve upon the potency and selectivity of current clinical agents.

Chemical Biology Probe Development for Target Deconvolution

The compound's predicted drug-likeness and the presence of methoxy handles for potential radiolabeling or affinity tagging make it suitable for target identification studies. It can be used in cellular thermal shift assays (CETSA) or affinity-based protein profiling (AfBP) to identify its primary protein targets, thereby converting an uncharacterized molecule into a validated chemical probe [2].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.